molecular formula C17H22F3N3O2 B6798541 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone

2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone

Cat. No.: B6798541
M. Wt: 357.37 g/mol
InChI Key: SGLXVNSGXQBSDI-UHFFFAOYSA-N
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Description

2-(7-oxabicyclo[221]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone is a complex organic compound featuring a unique bicyclic structure combined with a trifluoromethyl-substituted pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone typically involves multiple steps:

    Formation of the 7-oxabicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Synthesis of the trifluoromethyl-substituted pyrazole: This involves the reaction of hydrazine with a trifluoromethyl ketone.

    Coupling of the pyrazole with piperidine: This step usually involves nucleophilic substitution or amide bond formation.

    Final coupling: The bicyclic structure is then coupled with the pyrazole-piperidine moiety under conditions that facilitate the formation of the ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The trifluoromethyl group on the pyrazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological pathways.

    Biological Probes: Used in the study of biological systems due to its ability to interact with specific molecular targets.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the bicyclic structure provides rigidity and specificity in binding to target proteins or enzymes. This can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]propanone: Similar structure but with a propanone linkage.

    2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]butanone: Similar structure but with a butanone linkage.

Uniqueness

The unique combination of a bicyclic structure with a trifluoromethyl-substituted pyrazole and a piperidine ring makes this compound particularly interesting

This detailed overview provides a comprehensive understanding of 2-(7-oxabicyclo[221]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O2/c18-17(19,20)15-8-13(21-22-15)10-2-1-5-23(9-10)16(24)7-11-6-12-3-4-14(11)25-12/h8,10-12,14H,1-7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLXVNSGXQBSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CC3CCC2O3)C4=CC(=NN4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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